N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of action
As a competitive inhibitor, the compound could bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This would block the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and multiplication .
Result of action
The ultimate effect of the compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides. This could make it potentially useful as an antibacterial agent .
Properties
IUPAC Name |
11-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13(2)14-3-6-17(7-4-14)21-26(24,25)18-11-15-5-8-19(23)22-10-9-16(12-18)20(15)22/h3-4,6-7,11-13,21H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUPGPCOCRXDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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